Bienvenue dans la boutique en ligne BenchChem!

N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Antitubercular M. tuberculosis H37Rv Hydrazone SAR

Procure CAS 2432855-03-1 to expand SAR beyond published 3a–3k sulfonyl hydrazones. Its exclusive 3-bromo-5-methyl substitution pattern is absent in antitubercular (M. tuberculosis H37Rv), antimicrobial (S. aureus, E. coli, fungi), and anticancer (PC3, MCF-7) screening panels. The meta-methyl group modulates electronic and steric effects distinct from the commercially available 3-bromo-4-methyl isomer (CAS 2432854-98-1), enabling controlled evaluation of lipophilicity, target binding, and metabolic stability. Ideal for Pd-catalyzed cross-coupling and metal-free tosylhydrazone methodology development.

Molecular Formula C15H15BrN2O2S
Molecular Weight 367.3 g/mol
CAS No. 2432855-03-1
Cat. No. B6290802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide
CAS2432855-03-1
Molecular FormulaC15H15BrN2O2S
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)C)Br
InChIInChI=1S/C15H15BrN2O2S/c1-11-3-5-15(6-4-11)21(19,20)18-17-10-13-7-12(2)8-14(16)9-13/h3-10,18H,1-2H3/b17-10+
InChIKeyDPSITLHUWFITID-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide (CAS 2432855-03-1): Structural Profile and Procurement-Relevant Classification


N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide (CAS 2432855-03-1) is a sulfonyl hydrazone derivative belonging to the benzenesulfonohydrazide class, characterized by a 4-methylbenzenesulfonyl (tosyl) moiety condensed with 3-bromo-5-methylbenzaldehyde [1]. It possesses the molecular formula C₁₅H₁₅BrN₂O₂S (MW 367.26) and is commercially available from multiple suppliers at purities of 95–98% (NLT) . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, enabling further functionalization through its hydrazone linkage, and belongs to a compound class extensively investigated for antimicrobial, anticancer, and enzyme-inhibitory properties [2].

Why N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


Within the 4-methylbenzenesulfonohydrazide series, the precise position and nature of substituents on the benzylidene ring critically modulate both electronic character and steric environment, directly affecting biological activity and synthetic reactivity. Published structure–activity data demonstrate that even minor positional shifts substantially alter potency: for example, the meta-bromo analog 3a (lacking a 5-methyl group) exhibits an antitubercular MIC of 88.5 µM, whereas the para-nitro analog 3k achieves an MIC of 48.04 µM against the same M. tuberculosis H37Rv strain [1]. The additional 5-methyl substituent in the target compound introduces both an electron-donating inductive effect and increased steric bulk relative to the unsubstituted 3-bromo comparator, which class-level evidence indicates can influence lipophilicity, target binding, and metabolic stability [2]. Consequently, procurement of the exact 3-bromo-5-methyl substitution pattern is essential for SAR continuity in lead optimization programs; generic substitution with the 3-bromo or positional isomer analogs risks introducing uncontrolled variables in both biological and synthetic contexts.

N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide: Quantitative Differentiation Evidence vs. Closest Analogs


Antimycobacterial Activity: 5-Methyl-Substituted Analog Inferred Advantage over Unsubstituted 3-Bromo Comparator

The closest published comparator, N'-(3-bromobenzylidene)-4-methylbenzenesulfonohydrazide (compound 3a, CAS 158918-48-0), lacks the 5-methyl substituent present in the target compound. In the Ghiya & Joshi (2016) study, 3a exhibited an MIC of 88.5 µM against M. tuberculosis H37Rv, positioning the meta-bromo scaffold as moderately active within the series [1]. Although direct antitubercular data for the 3-bromo-5-methyl target compound have not been published, class-level SAR trends indicate that electron-donating substituents (such as the additional methyl group) can influence antimycobacterial potency; within the same series, electron-withdrawing modification (para-nitro; compound 3k) improved MIC to 48.04 µM, while electron-donating methoxy derivatives (3e, 3f) reduced activity to 411.1 µM [1]. The target compound's 5-methyl group is predicted to provide moderate electron donation distinct from both the unsubstituted 3-bromo and the deactivating nitro-substituted analogs, offering a differentiated electronic profile for SAR exploration.

Antitubercular M. tuberculosis H37Rv Hydrazone SAR

Broad-Spectrum Antibacterial Activity: Meta-Bromo Scaffold Baseline with 5-Methyl Differentiation Potential

The meta-bromo comparator 3a (CAS 158918-48-0) demonstrated antibacterial activity against both Gram-positive and Gram-negative strains: MIC = 17.7 µM (zone of inhibition 14 mm) against S. aureus and MIC = 20.2 µM (zone of inhibition 14 mm) against E. coli [1]. Ampicillin, used as a reference standard, produced zones of 18 mm (S. aureus) and 16 mm (E. coli) at comparable concentrations. The target compound (CAS 2432855-03-1) incorporates an additional methyl group at the 5-position of the benzylidene ring, which class-level evidence indicates may enhance lipophilicity and membrane penetration relative to the 3-bromo-only analog [2]. Within the broader benzenesulfonyl hydrazone class, halogen substitution patterns are consistently associated with modulated antibacterial potency [2]. Comparative data for the positional isomer N'-(3-bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide (CAS 2432854-98-1) or the 5-methyl target compound specifically have not been reported.

Antibacterial Gram-positive Gram-negative MIC

Antifungal Activity Profile: Meta-Bromo Hydrazone Baseline with Differentiation from Methoxy and Nitro Analogs

Compound 3a (N'-(3-bromobenzylidene)-4-methylbenzenesulfonohydrazide) demonstrated equipotent antifungal activity against A. niger and C. albicans, both with MIC = 20.2 µM (zone of inhibition 12 mm) [1]. This stands in contrast to methoxy-substituted analogs (3e, 3f) which showed substantially weaker or absent antifungal activity (MIC values up to 165 µM), and the nitro-substituted 3k which achieved the most potent antitubercular activity (MIC = 48.04 µM) but with variable antibacterial/antifungal profiles [1]. The target compound (CAS 2432855-03-1), bearing a 3-bromo-5-methyl substitution pattern, represents a structurally distinct entity from all compounds in the published 3a–3k series; its methyl group at the 5-position may confer altered fungal cell wall penetration or target binding relative to the unsubstituted 3-bromo analog. Fluconazole served as the reference antifungal (zone of inhibition: 40.8 mm against A. niger, 20.4 mm against C. albicans) [1].

Antifungal Candida albicans Aspergillus niger Hydrazone

Anticancer Potential: Class-Level Evidence for Sulfonyl Hydrazones with Halogenated Benzylidene Moieties

Although no direct anticancer data have been published for the target compound (CAS 2432855-03-1), extensive class-level evidence supports the anticancer potential of halogen-substituted benzenesulfonyl hydrazones. In the study by Şenkardeş et al. (2020), the chloro-methoxy analog N'-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide (3k) exhibited IC₅₀ = 1.38 µM against PC3 prostate cancer cells with a selectivity index of 432.30, and IC₅₀ = 46.09 µM against MCF-7 breast cancer cells (SI = 12.94) [1]. Popiołek et al. (2020) reported that compound 5 (structurally related benzenesulfonohydrazide) achieved IC₅₀ = 1.94 µM against the 769-P renal adenocarcinoma cell line, with fluorine-bromine combination substituents conferring the highest cytotoxicity and selectivity [2]. The target compound's 3-bromo-5-methyl substitution pattern is structurally distinct from these characterized anticancer leads, offering a unique halogen-alkyl combination not yet explored in published anticancer SAR studies of this class.

Anticancer Cytotoxicity MCF-7 PC3 A549

Synthetic Utility as a Tosylhydrazone Intermediate: Differentiated Reactivity from Positional Isomers

N-Tosylhydrazones serve as versatile intermediates in metal-catalyzed cross-coupling reactions, Shapiro reactions, and carbene-mediated transformations [1]. The target compound's 3-bromo-5-methyl substitution pattern presents a differentiated synthetic handle relative to its closest commercially available positional isomer, N'-(3-bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide (CAS 2432854-98-1). In the former, the bromine atom is meta to the hydrazone linkage with a meta-methyl group, whereas in the latter the methyl group occupies the para position relative to the hydrazone. This positional difference alters the electronic environment of both the bromine (for cross-coupling) and the hydrazone carbon (for carbene generation), which can affect reaction yields and selectivity [1]. A general synthesis for this compound class proceeds via condensation of 4-methylbenzenesulfonohydrazide with 3-bromo-5-methylbenzaldehyde under acidic conditions [2].

Tosylhydrazone Carbene precursor Cross-coupling Organic synthesis

Physicochemical Differentiation: Predicted Lipophilicity and Steric Profile vs. Unsubstituted and tert-Butyl Analogs

The target compound (CAS 2432855-03-1, MW 367.26) occupies a distinct physicochemical space among its closest analogs. Compared to N'-(3-bromobenzylidene)-4-methylbenzenesulfonohydrazide (CAS 158918-48-0, MW 353.23), the additional 5-methyl group increases molecular weight by 14 Da and adds steric bulk adjacent to the bromine substituent [1]. Relative to the bulkier N'-(3-bromo-5-(tert-butyl)benzylidene)-4-methylbenzenesulfonohydrazide (CAS 2764734-12-3, MW 409.34), the target compound's 5-methyl group provides a substantially smaller steric footprint while retaining a meta-substituted alkyl group . A computed logP of 2.387 has been reported for a C₁₅H₁₅BrN₂O₂S isomer, suggesting moderate lipophilicity consistent with Lipinski compliance [2]. The class-level review by Popiołek (2021) notes that benzenesulfonyl hydrazones generally exhibit favorable drug-likeness profiles, though specific experimental logP or solubility data for the target compound have not been published [3].

Lipophilicity LogP Steric effects Drug-likeness

Best-Fit Application Scenarios for N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide Based on Established Evidence


Antitubercular Lead Optimization: SAR Expansion of the 3-Bromo Hydrazone Scaffold

For medicinal chemistry programs targeting M. tuberculosis H37Rv, the target compound provides a logical SAR expansion point beyond the characterized 3a–3k series [1]. Compound 3a (MIC = 88.5 µM) established the 3-bromo scaffold as moderately active, while 3k (MIC = 48.04 µM) demonstrated that electronic modulation can nearly double potency [1]. The 3-bromo-5-methyl substitution pattern is not represented in this published series, creating an opportunity to evaluate whether the combined electron-donating methyl effect improves or attenuates antitubercular activity relative to the unsubstituted 3-bromo baseline. Researchers should procure this compound specifically for head-to-head MIC determination against M. tuberculosis H37Rv, with isoniazid (MIC = 3.6 µM) as the reference standard [1].

Broad-Spectrum Antimicrobial Screening: Filling the 5-Methyl Substitution Gap

The published 3a compound demonstrated activity against both S. aureus (MIC = 17.7 µM) and E. coli (MIC = 20.2 µM), as well as A. niger and C. albicans (both MIC = 20.2 µM) [1]. However, no 5-methyl-substituted derivative has been evaluated in this antimicrobial panel. The target compound is specifically indicated for procurement by groups conducting broad-spectrum antimicrobial screening of sulfonyl hydrazone libraries, where the methyl substituent may enhance Gram-negative outer membrane penetration or modulate fungal CYP51 binding relative to the unsubstituted analog [1][2]. Testing should employ the same well diffusion methodology and reference standards (ampicillin, fluconazole) to ensure cross-study comparability [1].

Anticancer Library Enrichment: Novel Bromo-Methyl Chemotype for Cytotoxicity Profiling

The benzenesulfonyl hydrazone class has produced potent anticancer leads, including compound 3k from Şenkardeş et al. (IC₅₀ = 1.38 µM on PC3) and compound 5 from Popiołek et al. (IC₅₀ = 1.94 µM on 769-P) [1][2]. Critically, the bromo-methyl substitution combination present in the target compound has not been evaluated in any published anticancer study of this class. Procurement of CAS 2432855-03-1 is justified for inclusion in focused anticancer screening libraries against the NCI-60 panel or specific cell lines (PC3, MCF-7, HepG2, A549) where halogen-alkyl substitution patterns have previously demonstrated differential cytotoxicity and selectivity [1][2]. The compound's predicted moderate lipophilicity (computed logP ~2.387) [3] supports its suitability for cell-based assay formats.

Synthetic Methodology Development: Tosylhydrazone Cross-Coupling with Sterically Differentiated Aryl Bromide

As an N-tosylhydrazone bearing a meta-bromo substituent and a meta-methyl group, the target compound offers a sterically and electronically differentiated substrate for Pd-catalyzed cross-coupling and carbene-transfer methodology development [1]. The 3-bromo-5-methyl pattern is distinct from the commercially available 3-bromo-4-methyl positional isomer (CAS 2432854-98-1), providing synthetic chemists with an alternative electronic environment at the hydrazone carbon for optimizing reaction conditions in Barluenga couplings, Shapiro reactions, or carbene-mediated cyclopropanations [1]. Researchers developing metal-free tosylhydrazone transformations should procure this compound as part of a substrate scope evaluation, particularly for reactions where steric effects at the meta position influence regiochemical outcomes [1][2].

Quote Request

Request a Quote for N'-(3-Bromo-5-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.